molecular formula C18H23NO2 B1385478 N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline CAS No. 1040686-60-9

N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline

Cat. No.: B1385478
CAS No.: 1040686-60-9
M. Wt: 285.4 g/mol
InChI Key: ANQRNKSWBPZNGV-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline is a substituted aniline derivative featuring a 2,6-dimethylphenyl group attached to an amine, which is further substituted with a benzyl moiety containing a 2-methoxyethoxy side chain. This compound’s structural complexity confers unique physicochemical properties, such as enhanced solubility due to the polar methoxyethoxy group and steric hindrance from the dimethyl substituents.

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-7-6-8-15(2)18(14)19-13-16-9-4-5-10-17(16)21-12-11-20-3/h4-10,19H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQRNKSWBPZNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution on Aromatic Halides

  • Starting Material: 2-bromobenzaldehyde or 2-chlorobenzaldehyde.
  • Reaction: Nucleophilic substitution with 2-methoxyethanol derivatives, often using a base such as potassium carbonate in polar aprotic solvents like acetone or dimethylformamide (DMF).
  • Procedure:
    • The halogenated benzaldehyde reacts with 2-methoxyethanol in the presence of potassium carbonate at elevated temperatures (~80°C).
    • The resulting intermediate is then reduced to the benzylamine via catalytic hydrogenation or reductive amination.

Method B: Reductive Amination

  • Starting Material: 2-(2-Methoxyethoxy)benzaldehyde.
  • Reaction: Reductive amination with ammonia or primary amines.
  • Procedure:
    • The aldehyde reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst (e.g., Pd/C).
    • This yields the benzylamine with the desired substituent.

Introduction of the 2,6-Dimethylphenyl Group

The 2,6-dimethylphenyl group is introduced via Friedel-Crafts alkylation or through direct aromatic substitution:

  • Friedel-Crafts Alkylation:

    • Reacting benzene derivatives with methyl chloride or methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
    • The methyl groups are introduced ortho to the existing substituents, yielding 2,6-dimethylphenyl derivatives.
  • Alternative Approach:

    • Using commercially available 2,6-dimethylaniline as the starting material for subsequent coupling reactions.

Coupling to Form the Final Compound

The final step involves coupling the benzylamine derivative with the 2,6-dimethylphenyl group, often via acylation or reductive amination:

  • Acylation Method:

    • The benzylamine reacts with acyl chlorides, such as 2,6-dimethylbenzoyl chloride, in inert solvents like toluene or dichloromethane.
    • The reaction is facilitated by bases such as triethylamine or pyridine at low temperatures (-5°C to 20°C).
  • Reductive Amination Method:

    • Alternatively, the aldehyde or ketone intermediate can be coupled with the amine under reductive conditions, using sodium cyanoborohydride or similar reducing agents.

Representative Data Table of Preparation Parameters

Step Reagents & Conditions Solvent Temperature Yield Notes
1 Halogenated benzaldehyde + 2-methoxyethanol + K₂CO₃ Acetone 80°C ~70-85% Nucleophilic substitution
2 Reduction with Pd/C or NaBH₃CN Ethanol/H₂ Room temp >90% Converts aldehyde to amine
3 Coupling with acyl chloride Toluene or DCM -5°C to 20°C >95% Final amide formation

Research Findings and Notes

  • Patented Methods: Patent WO2000076960A1 describes a multi-step process involving sulfonation, alkylation, and acylation to synthesize complex aromatic amines, emphasizing the importance of controlled reaction conditions to prevent racemization and side reactions.

  • Reaction Optimization: Use of aromatic hydrocarbons such as toluene or xylene as solvents enhances yield and purity, while bases like sodium or potassium carbonate facilitate the nucleophilic substitutions and coupling steps.

  • Environmental and Safety Considerations: The synthesis involves handling chlorinated compounds and strong bases, requiring appropriate safety protocols and waste management.

  • Alternative Approaches: Biotechnological methods, such as fermentation, have been explored for similar compounds but are less common for this specific aromatic amine.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline is characterized by its unique structure that includes a methoxyethoxy group attached to a benzyl moiety and a dimethylated aniline. The molecular formula is C18H23NO2C_{18}H_{23}NO_2 with a molecular weight of 299.38 g/mol. Its chemical properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Pharmaceutical Applications

Drug Development : The compound's structural features allow it to serve as a lead compound in drug discovery. Its derivatives may exhibit biological activity against specific targets, including enzymes or receptors involved in disease processes.

Anti-Cancer Research : Preliminary studies suggest that compounds similar to this compound may have anti-cancer properties. Research into its analogs has indicated potential efficacy against various cancer cell lines, making it a candidate for further investigation in oncology.

Chemical Intermediate

This compound can act as an intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it valuable in the production of:

  • Dyes and Pigments : The compound can be utilized in synthesizing azo dyes and other colorants due to its aniline structure.
  • Pesticides : It serves as a precursor for developing agrochemicals, particularly herbicides and insecticides.

Biomedical Research

Biochemical Studies : The compound's unique functional groups allow it to be used in biochemical assays and studies aimed at understanding metabolic pathways. For instance, it can be employed to investigate the metabolism of aniline derivatives in biological systems.

Diagnostics : this compound may find applications in clinical diagnostics due to its potential as a biomarker or tracer molecule in metabolic studies.

Case Study 1: Anti-Cancer Activity

A study conducted on the derivatives of this compound revealed promising results against breast cancer cell lines. The compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Azo Dyes

Research on the use of this compound as an intermediate for azo dye production demonstrated its effectiveness in yielding vibrant colors with good stability. This application highlights its industrial relevance and potential for commercial exploitation.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares core structural motifs with several analogs:

  • N-(2-Ethoxyethyl)-2,6-dimethylaniline (CAS 50563-56-9) : Features an ethoxyethyl group instead of the methoxyethoxy-benzyl substituent. This difference reduces aromaticity and increases hydrophobicity (LogP = 2.82) compared to the target compound’s expected higher polarity .
  • N-(2,6-Dimethylphenyl)-2,5-dimethylaniline (CAS 949161-08-4) : Lacks the methoxyethoxy-benzyl group, resulting in a simpler structure with higher lipophilicity (XLogP3-AA = 4.3) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP/XLogP3-AA Key Functional Groups
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline (Target) C₁₉H₂₅NO₂ (est.) ~299.4 (est.) ~2.5 (pred.) Methoxyethoxy, benzyl, dimethylaniline
N-(2-Ethoxyethyl)-2,6-dimethylaniline C₁₂H₁₉NO 193.29 2.82 Ethoxyethyl, dimethylaniline
N-(2,6-Dimethylphenyl)-2,5-dimethylaniline C₁₅H₁₇N 211.30 4.3 Dimethylphenyl, dimethylaniline

Notes: Estimated values for the target compound are based on structural analogs.

Biological Activity

N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline is an organic compound with the molecular formula C18H23NO2C_{18}H_{23}NO_2. It features a benzyl group substituted with a 2-(2-methoxyethoxy) group and an aniline moiety with methyl substitutions at the 2 and 6 positions. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the biological system being studied, but preliminary research suggests potential roles in enzyme inhibition and modulation of cellular pathways related to inflammation and pain management.

Potential Therapeutic Applications

  • Anti-Inflammatory Effects : Research indicates that compounds similar to this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation.
  • Analgesic Properties : The compound has been investigated for its potential analgesic (pain-relieving) effects, similar to other known analgesics that target specific pain pathways in the body.
  • Enzyme Interaction Studies : It is used in studies examining enzyme interactions, which could lead to the development of new therapeutic agents targeting specific diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-InflammatoryInhibition of inflammatory markers
AnalgesicPain relief in animal models
Enzyme InhibitionModulation of enzyme activity

Toxicological Data

Toxicological studies on related compounds indicate potential risks associated with high doses. For instance, 2,6-dimethylaniline, a structural analogue, has shown adverse effects such as liver enlargement and hematological changes in animal studies when administered at elevated levels . It is crucial to consider these findings when evaluating the safety profile of this compound.

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amineSimilar substitution patternPotential enzyme inhibitor
N-[2-(2-Methoxyethoxy)benzyl]anilineLacks methyl substitutionsLesser biological activity
N-[3-(3-Methylphenyl)benzyl]-2,6-dimethylanilineDifferent substitution patternVaries based on structure

Q & A

Basic: What are the standard synthetic routes for N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline?

Methodological Answer:
A common approach involves condensation reactions between 2,6-dimethylaniline and substituted benzaldehyde derivatives. For example, in analogous syntheses, refluxing 2,6-dimethylaniline with a carbonyl compound (e.g., 1-benzothiophene-3-carbaldehyde) in ethanol yields Schiff base intermediates, followed by purification via slow evaporation or column chromatography . Adapting this method, substituting the aldehyde with 2-(2-methoxyethoxy)benzaldehyde could yield the target compound. Key steps include:

  • Reagent ratios : Stoichiometric equivalence of amine and aldehyde (e.g., 1:1 molar ratio).
  • Solvent selection : Ethanol or methanol for reflux.
  • Purification : Vacuum filtration, recrystallization, or chromatography .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation combines X-ray crystallography , NMR spectroscopy , and computational modeling :

  • X-ray diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings) .
  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., methoxyethoxy groups at ~δ 3.5–4.5 ppm for OCH2_2CH2_2O) .
  • Computational methods : Density Functional Theory (DFT) predicts electronic transitions and confirms experimental UV-Vis spectra .

Advanced: How can reaction conditions be optimized for synthesizing derivatives with high purity?

Methodological Answer:
Optimization requires systematic parameter testing:

  • pH control : For oxidative reactions, pH 2–3 maximizes degradation efficiency (e.g., Fenton process for related anilines) .
  • Catalyst/reagent ratios : E.g., 2 mM Fe2+^{2+} and 20 mM H2_2O2_2 for oxidative cleavage .
  • Temperature : Reflux (~80°C) balances reaction rate and byproduct formation .
    Example table for oxidative degradation intermediates (analogous to 2,6-dimethylaniline):
IntermediateDetection MethodReference
2,6-DimethylphenolHPLC-UV
Maleic acidIon chromatography
2,6-DimethylbenzoquinoneGC-MS

Advanced: How can positional isomers of this compound be resolved analytically?

Methodological Answer:
Positional isomers (e.g., methoxyethoxy substitution at para vs. ortho positions) are challenging but resolvable via:

  • HPLC with chiral columns : Paired with mass spectrometry for fragmentation patterns .
  • 2D NMR : NOESY or COSY correlations differentiate substituent proximity .
  • Crystallography : Single-crystal X-ray unambiguously assigns regiochemistry .

Intermediate: What are the degradation pathways of this compound under oxidative conditions?

Methodological Answer:
In Fenton-like systems, degradation proceeds via:

Hydroxyl radical attack : Cleavage of the methoxyethoxy chain or aromatic rings.

Intermediate formation : Ring-hydroxylated products (e.g., dimethylphenol) and carboxylic acids (e.g., oxalic acid) .

Mineralization : Conversion to CO2_2 and H2_2O under prolonged oxidation.
Key factors :

  • pH-dependent radical generation.
  • Fe2+^{2+}/H2_2O2_2 ratio controls oxidation efficiency .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • Quantum mechanical calculations : Configuration Interaction (CI) methods estimate absorption maxima (e.g., λ~350 nm for nitro-substituted analogs) .
  • Molecular docking : Screens binding affinity to biological targets (e.g., sodium channels for anesthetic analogs) .
  • DFT simulations : Models electron distribution to predict sites for electrophilic/nucleophilic attack .

Application: How is this compound used in drug precursor synthesis?

Methodological Answer:
The 2,6-dimethylaniline core is a precursor for bioactive molecules:

  • Anesthetic analogs : React with bromopropionyl bromide to form amide intermediates, followed by amine coupling (e.g., lidocaine derivatives) .
  • Schiff base formation : Condensation with aldehydes yields antimicrobial or antitumor agents .
  • Functionalization : Methoxyethoxy groups enhance solubility for pharmacokinetic studies .

Advanced: What strategies address contradictory data in reaction yield optimization?

Methodological Answer:

  • DoE (Design of Experiments) : Statistically evaluates interactions between variables (e.g., pH, temperature).
  • Cross-validation : Replicates under controlled conditions to isolate outliers.
  • Mechanistic studies : Isotopic labeling (e.g., 18^{18}O) traces oxygen incorporation in degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline

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